BenchChemオンラインストアへようこそ!

Paritaprevir dihydrate

HCV NS3/4A protease inhibition Replicon assay Genotype 1b

Paritaprevir dihydrate is a first-generation macrocyclic HCV NS3/4A protease inhibitor with sub-nanomolar potency against genotype 1b (EC50 0.21 nM). It features a unique ritonavir-boosted PK profile (47-fold AUC increase) and well-characterized solid-state Form II properties (hardness 0.014 GPa). Ideal as a reference standard for replicon assays, CYP3A-mediated PK studies, and crystalline hydrate behavior research. Not recommended for GT3 applications where later-generation PIs offer broader coverage.

Molecular Formula C40H47N7O9S
Molecular Weight 801.9 g/mol
CAS No. 1456607-71-8
Cat. No. B1518663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParitaprevir dihydrate
CAS1456607-71-8
Molecular FormulaC40H47N7O9S
Molecular Weight801.9 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O
InChIInChI=1S/C40H43N7O7S.2H2O/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37;;/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51);2*1H2/b11-5-;;/t25-,26-,32+,34+,40-;;/m1../s1
InChIKeyAWGQIDLXYMGEEH-RHSIAEQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paritaprevir Dihydrate: Baseline Profile of a Macrocyclic HCV NS3/4A Protease Inhibitor for Research Procurement


Paritaprevir dihydrate (ABT-450 dihydrate; CAS 1456607-71-8) is a macrocyclic, orally bioavailable inhibitor of the hepatitis C virus (HCV) non-structural 3/4A (NS3/4A) serine protease [1]. It exhibits potent antiviral activity in vitro against HCV replicons, with EC50 values of 1 nM and 0.21 nM against genotypes 1a and 1b, respectively, and demonstrates activity across genotypes 2a, 3a, 4a, and 6a . The compound is metabolized primarily by CYP3A4, and its clinical use requires co-administration with ritonavir to achieve pharmacokinetic boosting [2]. As a first-generation macrocyclic protease inhibitor, it serves as a key component in fixed-dose combination regimens for HCV treatment and is a critical reference standard for research on NS3/4A protease inhibition, resistance mechanisms, and macrocyclic drug design.

Paritaprevir Dihydrate: Why In-Class Protease Inhibitors Are Not Interchangeable in HCV Research


Despite sharing a common NS3/4A protease target, HCV protease inhibitors exhibit profound differences in genotypic coverage, resistance barrier, pharmacokinetic boosting requirements, and polymorphic solid-state behavior that preclude simple substitution in research settings. Paritaprevir dihydrate possesses a distinct resistance-associated substitution (RAS) signature—including Y56H in combination with D168V in genotype 1b—that differs from the Q80K/R signature of simeprevir [1]. Furthermore, its requirement for ritonavir boosting yields exposure increases of approximately 30- to 50-fold, a pharmacokinetic profile not shared by pan-genotypic agents like glecaprevir or voxilaprevir [2]. The compound also exhibits conformational polymorphism with at least two distinct crystalline forms (Form I and Form II) that differ in intermolecular interactions and solid-state stability, which directly impacts formulation development and analytical method validation [3]. These multidimensional differences underscore that paritaprevir dihydrate cannot be generically substituted by another NS3/4A inhibitor without altering experimental outcomes or invalidating comparative analyses.

Paritaprevir Dihydrate: Quantified Differentiation vs. Comparator HCV NS3/4A Protease Inhibitors


Genotype 1b Potency: Paritaprevir Dihydrate EC50 of 0.21 nM vs. Comparator Protease Inhibitors

Paritaprevir dihydrate demonstrates an EC50 of 0.21 nM against HCV genotype 1b in stable replicon assays . This potency is comparable to glecaprevir (0.21-4.6 nM range across genotypes) but exceeds grazoprevir (0.5 nM against 1b) and voxilaprevir (1.9-6.6 nM across genotypes) [1][2]. Notably, paritaprevir dihydrate is 71-fold more potent than the linear protease inhibitor telaprevir against genotype 1b (telaprevir EC50 ≈15 nM) [3].

HCV NS3/4A protease inhibition Replicon assay Genotype 1b

Resistance Profile: Paritaprevir Dihydrate D168V Fold Resistance of 159 vs. Comparator Protease Inhibitors

The NS3 D168V substitution confers 159-fold resistance to paritaprevir dihydrate [1]. This resistance level is substantially higher than that observed for grazoprevir against the same substitution (2- to 81-fold reduction in activity) and contrasts with glecaprevir, which retains activity against most common NS3 RASs, including those at position 168 [2][3]. The combination of Y56H and D168V results in an extreme 2,472-fold resistance to paritaprevir dihydrate, a signature that is clinically associated with paritaprevir failure in genotype 1b patients [4].

HCV resistance-associated substitutions (RASs) NS3 protease D168V

Pharmacokinetic Boosting: Paritaprevir Dihydrate AUC Increased 30- to 50-Fold by Ritonavir vs. Unboosted PIs

Paritaprevir dihydrate exhibits non-linear pharmacokinetics and requires co-administration with the CYP3A4 inhibitor ritonavir to achieve clinically relevant exposure. Ritonavir (100 mg) increases paritaprevir AUC by approximately 30- to 50-fold and extends its half-life, enabling once-daily dosing [1]. In contrast, next-generation protease inhibitors like glecaprevir and voxilaprevir do not require pharmacokinetic boosting, while grazoprevir also exhibits sufficient exposure without boosting [2]. The boosting requirement is a direct consequence of paritaprevir's extensive CYP3A4-mediated metabolism, which accounts for its high clearance in the absence of ritonavir.

CYP3A4 metabolism Pharmacokinetic boosting Ritonavir

Polymorphism and Solid Form: Paritaprevir Dihydrate Exhibits Two Distinct Crystalline Forms with Differential Intermolecular Interactions

Paritaprevir dihydrate crystallizes in at least two distinct polymorphic forms (Form I and Form II) that exhibit different conformational arrangements of the macrocyclic core and substituents [1]. Crystalline Form I benefits from strong intermolecular interactions, whereas Form II relies on an intramolecular hydrogen bond (IMHB) for stabilization [2]. Molecular docking studies demonstrate that one conformation fits optimally into the NS3/4A active site via hydrophobic interactions and hydrogen bonds with the catalytic triad, whereas other conformations may not bind productively [3]. In contrast, next-generation protease inhibitors like glecaprevir have been engineered for reduced conformational flexibility and greater solid-form predictability.

Polymorphism Crystal engineering Solid-state characterization

Genotypic Coverage: Paritaprevir Dihydrate Licensed for Genotypes 1 and 4 vs. Pan-Genotypic Comparators

Paritaprevir dihydrate is licensed for the treatment of HCV genotypes 1 and 4, with in vitro activity extending to genotypes 2a (EC50 5.3 nM), 3a (EC50 19 nM), and 6a (EC50 0.69 nM) . However, its clinical development focused on genotypes 1 and 4 due to suboptimal activity against genotype 3 [1]. In direct contrast, next-generation protease inhibitors glecaprevir and voxilaprevir are licensed for all major genotypes (1-6) and demonstrate consistent pan-genotypic potency with EC50 ranges of 0.21-4.6 nM and 1.9-6.6 nM, respectively [2][3]. Grazoprevir is licensed for genotypes 1 and 4, mirroring paritaprevir's clinical scope.

HCV genotype coverage Pan-genotypic activity Clinical approval

Selectivity Index: Paritaprevir Dihydrate SI ≥37,000 vs. Linear Protease Inhibitors

Paritaprevir dihydrate exhibits a cytotoxic concentration (CC50) exceeding 37 μM, yielding an in vitro selectivity index (SI = CC50/EC50) of ≥37,000-fold against HCV genotype 1a . This high SI is characteristic of macrocyclic protease inhibitors and is substantially greater than that of linear first-generation protease inhibitors such as telaprevir and boceprevir, which show SIs of approximately 100- to 500-fold due to higher inherent cytotoxicity [1]. Among macrocyclic PIs, paritaprevir's SI is comparable to grazoprevir (SI >10,000) but lower than glecaprevir's SI (>50,000) against genotype 1a [2].

Cytotoxicity Selectivity index CC50

Paritaprevir Dihydrate: High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Resistance Profiling and RAS Signature Validation in HCV Genotype 1b

Paritaprevir dihydrate is uniquely suited for studies investigating clinically relevant RAS signatures, particularly the Y56H + D168V combination that confers 2,472-fold resistance [1]. Research groups developing or validating resistance testing assays should procure paritaprevir dihydrate as a reference inhibitor to distinguish its distinct RAS profile from those of simeprevir (Q80K/R) and pan-genotypic agents. This compound is essential for studies of NS3 protease evolution under drug pressure and for validating computational models of resistance emergence.

Macrocyclic Conformational Polymorphism and Solid-State Characterization

Paritaprevir dihydrate's two distinct polymorphic forms (Form I and Form II) and chameleonic conformational behavior (>75 Ų 3D PSA difference) make it an ideal model compound for studying macrocyclic drug solid-form complexity [2]. Crystallography groups, pharmaceutical solid-state scientists, and formulation development teams should utilize paritaprevir dihydrate to investigate structure-property relationships, polymorph control strategies, and the impact of conformational flexibility on dissolution and permeability.

CYP3A4-Mediated Drug-Drug Interaction and Pharmacokinetic Boosting Studies

The requirement for ritonavir boosting (30- to 50-fold AUC increase) positions paritaprevir dihydrate as a valuable probe for CYP3A4-mediated drug-drug interaction (DDI) studies [3]. Pharmacology and DMPK laboratories investigating boosting strategies, P450 metabolism, or the pharmacokinetic consequences of CYP3A4 inhibition should use paritaprevir dihydrate as a benchmark substrate. Its non-linear pharmacokinetics and formulation-dependent bioavailability further enhance its utility in PBPK model development and validation.

Genotype-Specific Protease Inhibition and Pan-Genotypic Drug Discovery Benchmarking

With a licensed indication limited to genotypes 1 and 4, and an EC50 of 19 nM against genotype 3a, paritaprevir dihydrate serves as a genotype-restricted comparator for pan-genotypic drug discovery campaigns . Medicinal chemistry teams optimizing next-generation NS3/4A inhibitors should procure paritaprevir dihydrate to benchmark potency improvements against difficult-to-treat genotypes. Structural biology groups can utilize co-crystal structures of paritaprevir bound to genotype 1b protease to guide rational design of broader-spectrum inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paritaprevir dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.